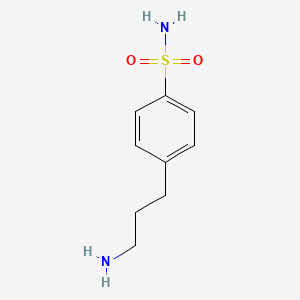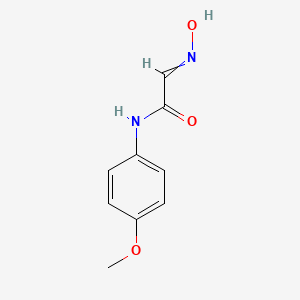![molecular formula C9H12N2O3S B8782435 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8782435.png)
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a morpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the morpholine group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with morpholine. One common method is the Mannich reaction, where a thiazole derivative is reacted with formaldehyde and morpholine under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.
科学研究应用
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine moiety can enhance the binding affinity of the compound to its target, leading to increased biological activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall efficacy .
相似化合物的比较
2-[(morpholin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Morpholinomethyl)-benzothiazole: Similar structure but with a benzene ring fused to the thiazole.
2-(Morpholinomethyl)-oxazole: Contains an oxazole ring instead of a thiazole ring.
2-(Morpholinomethyl)-imidazole: Features an imidazole ring in place of the thiazole ring.
These compounds share similar chemical properties but differ in their biological activities and applications. The unique combination of the morpholine and thiazole moieties in this compound makes it particularly valuable for specific research and industrial applications .
属性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13) |
InChI 键 |
SXGFPJIBDXXWAH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=NC(=CS2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine](/img/structure/B8782374.png)
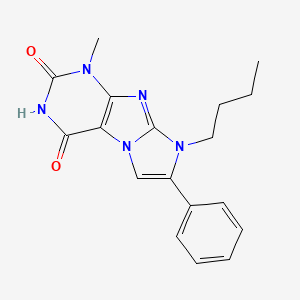
![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
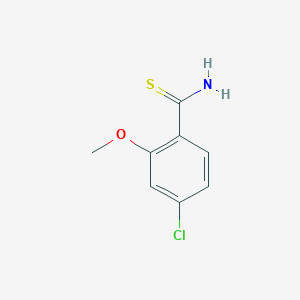
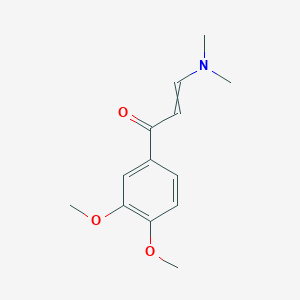
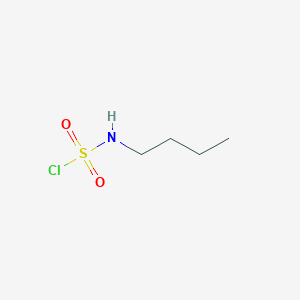

![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B8782412.png)
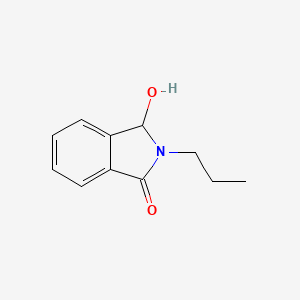

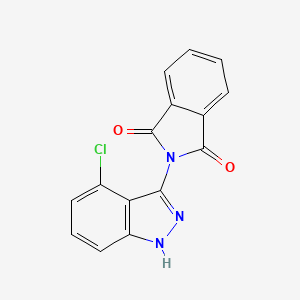
![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(methylsulfonyl)-](/img/structure/B8782449.png)
